molecular formula C11H12FNO B5401221 N-allyl-2-(4-fluorophenyl)acetamide

N-allyl-2-(4-fluorophenyl)acetamide

Cat. No.: B5401221
M. Wt: 193.22 g/mol
InChI Key: SDPIRFCQZJKLDT-UHFFFAOYSA-N
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Description

N-allyl-2-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of amides It features an allyl group attached to the nitrogen atom and a 4-fluorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with allyl bromide in the presence of a base such as potassium carbonate. The resulting N-allyl-4-fluoroaniline is then reacted with acetic anhydride to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-allyl-2-(4-fluorophenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the allyl group can facilitate its reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-allyl-2-(4-chlorophenyl)acetamide
  • N-allyl-2-(4-bromophenyl)acetamide
  • N-allyl-2-(4-methylphenyl)acetamide

Comparison: N-allyl-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPIRFCQZJKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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